REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].[C:10](=O)([O-])[O-].[K+].[K+].[CH2:16](Cl)[CH:17]=[CH2:18].[CH3:20][C:21](N(C)C)=O>>[CH2:16]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([O:9][CH2:10][CH:21]=[CH2:20])[C:2]=1[CH3:1])[CH:17]=[CH2:18] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 l 4-neck flask equipped as in Example 1
|
Type
|
ADDITION
|
Details
|
was then added over 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
let cool overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=C(C(=CC=C1)OCC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |